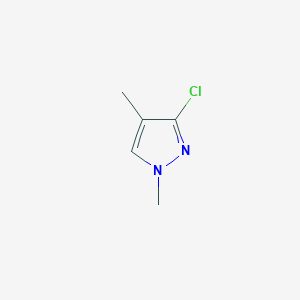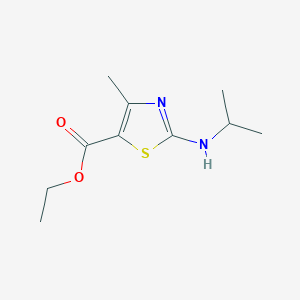
2-(4-Bromophenoxy)-3-nitropyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Azaphenoxazine Derivatives : Takahashi and Yoneda (1958) demonstrated the synthesis of azaphenoxazine derivatives using compounds similar to 2-(4-Bromophenoxy)-3-nitropyridine, highlighting its utility in creating heterocyclic compounds (Takahashi & Yoneda, 1958).
Crystal Structure Analysis : Cao et al. (2011) explored the synthesis and crystal structures of compounds related to this compound, providing insights into its potential in crystallography and molecular design (Cao et al., 2011).
Reactivity and Chemical Properties
Influence of Solvent on Reactivity : Hertog and Jouwersma (1953) studied the reactivity of nitropyridine derivatives in different solvents, which is crucial for understanding the chemical behavior of similar compounds like this compound (Hertog & Jouwersma, 1953).
Vibrational Spectral Studies : Balachandran et al. (2012) conducted conformational stability and vibrational spectral studies on nitropyridine derivatives, which could be relevant for understanding the physical and chemical properties of this compound (Balachandran, Lakshmi, & Janaki, 2012).
Applications in Synthesis and Material Science
Synthesis of Isoxazolones and Imidazopyridines : Khalafy et al. (2002) reported the synthesis of isoxazolones and imidazopyridines using nitropyridine derivatives, suggesting potential applications of this compound in synthesizing novel compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).
Development of Fluorescent Probes : Singh et al. (2020) developed aminoethylpyridine-based fluorescent probes using nitropyridine derivatives. This indicates a potential application of this compound in the development of chemical sensors or probes (Singh, Thakur, Raj, & Pandey, 2020).
Quantum Mechanical and Spectroscopic Studies
- Quantum Mechanical and Docking Studies : Abraham, Prasana, and Muthu (2017) conducted quantum mechanical, spectroscopic, and docking studies on a similar nitropyridine compound, which could be analogous to studies that can be done on this compound (Abraham, Prasana, & Muthu, 2017).
Mécanisme D'action
Target of Action
Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties
Mode of Action
It’s worth noting that the compound’s interaction with its targets could involve molecular interactions based on its molecular structure with activated functional groups or its unique physicochemical properties .
Biochemical Pathways
Related compounds have been synthesized and characterized, suggesting potential involvement in various biochemical processes .
Result of Action
Related compounds have been studied for their potential anti-cancer properties , suggesting that 2-(4-Bromophenoxy)-3-nitropyridine may have similar effects.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFKHGINUZQHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















